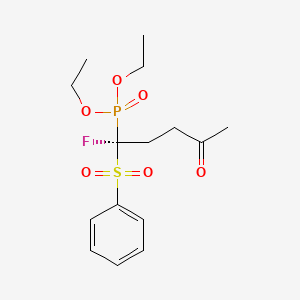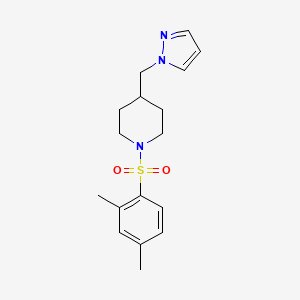
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . Attached to this ring is a sulfonyl group linked to a 2,4-dimethylphenyl group, and a pyrazolyl group. The CAS number of this compound is 1396805-54-1.
Scientific Research Applications
Molecular Interaction and Antagonist Activity
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine and its analogs have been extensively studied for their interactions with the CB1 cannabinoid receptor, demonstrating potent antagonist activity. Through molecular orbital methods and conformational analysis, distinct conformations around the pyrazole C3 substituent have been identified, contributing to the understanding of the steric binding interactions with the receptor. This research highlights the antagonist activity of such compounds towards the CB1 cannabinoid receptor, suggesting potential applications in studying cannabinoid receptor functions and developing therapeutic agents (J. Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to this compound have been reported, with studies focusing on the crystallization and molecular structure of such compounds. This research contributes to the development of new chemical entities with potential applications in medicinal chemistry and drug discovery (S. Naveen et al., 2015).
Antimicrobial and Anticancer Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some compounds have shown significant activities against various pathogens, highlighting their potential as antimicrobial agents. Additionally, anticancer evaluations have demonstrated the efficacy of certain compounds in inhibiting cancer cell growth, suggesting their use in cancer research and therapy (Y. Ammar et al., 2004; Kostyantyn Turov, 2020).
Ligand Binding and Selectivity
The compound and its analogs have been studied for their binding affinities and selectivity towards human dopamine receptors, specifically the D4 receptor. These studies have contributed to the understanding of the structure-activity relationships and the development of compounds with improved selectivity for therapeutic applications (M. Rowley et al., 1997).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-4-5-17(15(2)12-14)23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAGBVGHFOQLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)


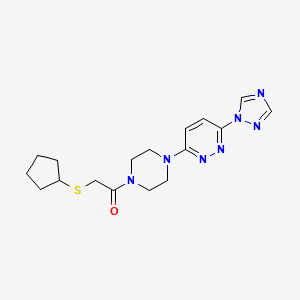

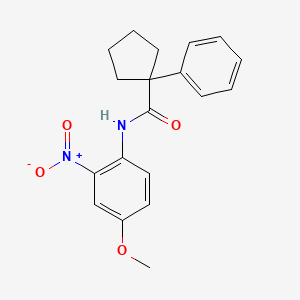
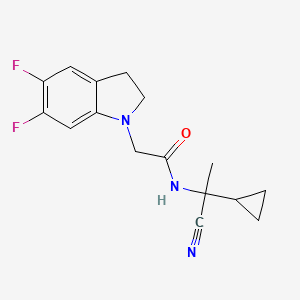
![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)
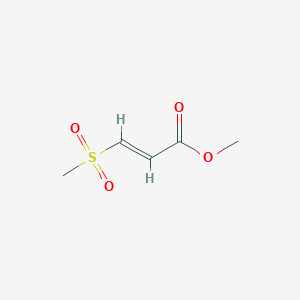
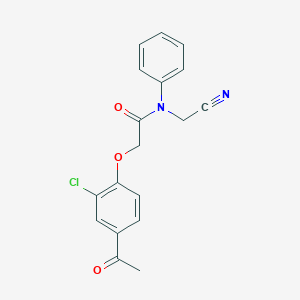
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
